molecular formula C16H29BO2 B1322974 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 859217-85-9

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B1322974
CAS No.: 859217-85-9
M. Wt: 264.2 g/mol
InChI Key: XVMFBRCBEYKITB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound often used in organic synthesis and research. Its unique structure, featuring a dioxaborolane ring and a tetramethylcyclohexene moiety, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a tetramethylcyclohexene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: It can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring or the cyclohexene moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides or other reduced boron species.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying boron-containing compounds in biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The dioxaborolane ring can act as a Lewis acid, facilitating reactions with nucleophiles. The cyclohexene moiety can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the tetramethylcyclohexene moiety.

    4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylcyclopent-1-en-1-yl)-1,3,2-dioxaborolane: Similar structure but with a cyclopentene ring instead of the cyclohexene ring.

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane lies in its specific combination of the dioxaborolane ring and the tetramethylcyclohexene moiety, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFBRCBEYKITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630949
Record name 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859217-85-9
Record name 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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